Methyl 2,4-dioxo-4-phenylbutanoate
Overview
Description
Methyl 2,4-dioxo-4-phenylbutanoate is an organic compound with the molecular formula C11H10O4. It is a methyl ester derivative of 2,4-dioxo-4-phenylbutanoic acid. This compound is known for its unique chemical structure, which includes both ketone and ester functional groups, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 2,4-dioxo-4-phenylbutanoate is an organic compound It is commonly used in organic synthesis reactions as an important intermediate and starting material .
Mode of Action
It has been reported that it can react with a mixture of an aromatic aldehyde and propane-1,2-diamine . Depending on the initial reactant ratio, this reaction can yield various products .
Result of Action
Its role as an intermediate in organic synthesis suggests that it may contribute to the formation of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dioxo-4-phenylbutanoate can be synthesized through a multi-step process. One common method involves the reaction of acetophenone with dimethyl malonate in the presence of a base catalyst. The reaction mixture is heated and stirred, followed by cooling and neutralization with an acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dioxo-4-phenylbutanoic acid.
Reduction: Formation of 2,4-dihydroxy-4-phenylbutanoate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 2,4-dioxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dioxopentanoate: Similar structure but with a different alkyl chain length.
Methyl 2,4-dioxo-4-methylbutanoate: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
Methyl 2,4-dioxo-4-phenylbutanoate is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
methyl 2,4-dioxo-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYAHPDSJAFBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308731 | |
Record name | methyl 2,4-dioxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-73-5 | |
Record name | 20577-73-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2,4-dioxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,4-dioxo-4-phenylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when methyl 2,4-dioxo-4-phenylbutanoate reacts with aromatic aldehydes and propane-1,2-diamine?
A1: The reaction of this compound with aromatic aldehydes and propane-1,2-diamine leads to the formation of 2,5-dihydro-1H-pyrrol-2-one derivatives. Interestingly, the number of reactive carbonyl groups (2 or 4) on the final product is determined by the initial molar ratio of the reactants. [, ]
Q2: What are the structural characteristics of the products formed in this reaction?
A2: The products are 2,5-dihydro-1H-pyrrol-2-one derivatives. The specific structure and number of reactive carbonyl groups (two or four) on these derivatives depend on the initial molar ratio of this compound, the aromatic aldehyde, and propane-1,2-diamine used in the reaction. [] Further spectroscopic analysis would be needed to fully characterize the final products.
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